Ethyl[(piperidin-4-yl)methyl]propylamine
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Overview
Description
Ethyl[(piperidin-4-yl)methyl]propylamine is a chemical compound with the molecular formula C11H24N2. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block in organic synthesis. Piperidine derivatives are known for their diverse pharmacological activities and are commonly used in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(piperidin-4-yl)methyl]propylamine typically involves the reaction of piperidine with ethyl bromide and propylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through distillation and purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(piperidin-4-yl)methyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
Ethyl[(piperidin-4-yl)methyl]propylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl[(piperidin-4-yl)methyl]propylamine involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular pathways and targets involved in its action are still under investigation .
Comparison with Similar Compounds
Ethyl[(piperidin-4-yl)methyl]propylamine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antiviral and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic effects.
Properties
Molecular Formula |
C11H24N2 |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-ethyl-N-(piperidin-4-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-3-9-13(4-2)10-11-5-7-12-8-6-11/h11-12H,3-10H2,1-2H3 |
InChI Key |
DYXGROQACIZECU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)CC1CCNCC1 |
Origin of Product |
United States |
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